![molecular formula C10H18O6 B12540755 2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid CAS No. 666854-17-7](/img/structure/B12540755.png)
2,2'-[Ethane-1,2-diylbis(oxy)]dibutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is an organic compound with the molecular formula C10H18O6. It is a diester derived from butanoic acid and ethylene glycol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid typically involves the esterification of butanoic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired diester product.
Industrial Production Methods: In an industrial setting, the production of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and crystallization further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Butanoic acid derivatives.
Reduction: Ethylene glycol and butanol derivatives.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release butanoic acid and ethylene glycol, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with enzymes makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Triethylene glycol diacetate: Similar in structure but with acetate groups instead of butanoic acid.
2,2’-[Ethane-1,2-diylbis(oxy)]diethanamine: Contains amine groups instead of ester groups.
3,6-Dioxa-1,8-octanedithiol: Contains thiol groups instead of ester groups.
Uniqueness: 2,2’-[Ethane-1,2-diylbis(oxy)]dibutanoic acid is unique due to its specific ester linkage and the presence of butanoic acid moieties. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
666854-17-7 |
|---|---|
Molekularformel |
C10H18O6 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-[2-(1-carboxypropoxy)ethoxy]butanoic acid |
InChI |
InChI=1S/C10H18O6/c1-3-7(9(11)12)15-5-6-16-8(4-2)10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
ZIWFCYHEVSMBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)OCCOC(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


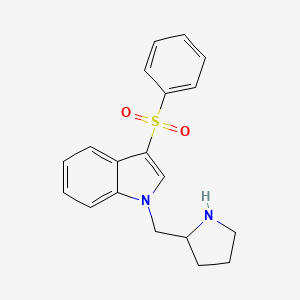
methanone](/img/structure/B12540679.png)
![6-(4-chlorophenyl)-5-methyl-N-(1,3,4-thiadiazol-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12540690.png)
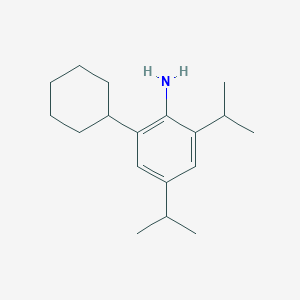
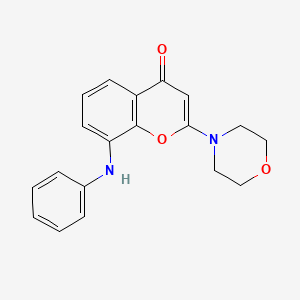
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)

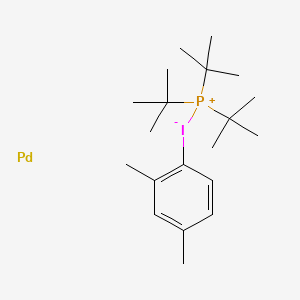
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

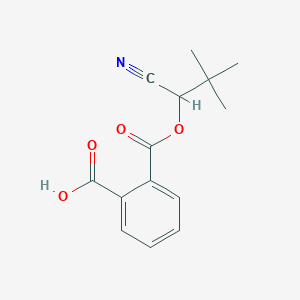
![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
